Augustic acid

Description

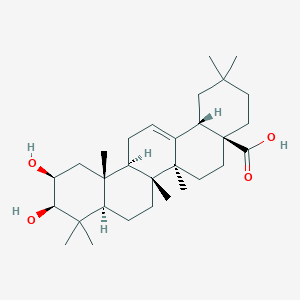

Augustic acid (C₃₀H₄₈O₄, molecular weight: 472.7 g/mol) is a pentacyclic triterpenoid belonging to the oleanane class, characterized by hydroxyl groups at C-2 and C-3 positions and a carboxylic acid moiety at C-28 . It is the C-2 epimer of maslinic acid, differing in stereochemistry at the C-2 hydroxyl group . It is naturally found in plants such as Torenia concolor, Perilla frutescens, and Rosmarinus officinalis, where it contributes to biological activities like cytotoxicity and anti-inflammatory effects . Spectral data (IR, NMR, and MS) confirm its structure, with key absorption bands at 3411 cm⁻¹ (OH), 1698 cm⁻¹ (C=O), and a molecular ion peak at m/z 472 .

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 |

InChI Key |

MDZKJHQSJHYOHJ-KRGADYIYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |

Synonyms |

2-hydroxyoleanolic acid 2alpha-hydroxyoleanolic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Augustic acid can be synthesized from oleanolic acid through a series of chemical reactions. One common method includes the oxidation of oleanolic acid followed by selective reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the roots of Ambroma augusta . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Augustic acid undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Formation of reduced forms with fewer oxygen atoms.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving acidic or basic catalysts to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of other triterpenoid compounds.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of augustic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation and oxidative stress . The compound’s hydroxyl groups play a crucial role in its biological activity by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Triterpenoids

Augustic acid shares structural and functional similarities with other triterpenoids, particularly those in the oleanane and ursane families. Key comparisons include:

Table 1: Structural and Molecular Comparison

| Compound | Skeleton Type | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | Oleanane | 2α,3β-dihydroxy, C-28 COOH | C₃₀H₄₈O₄ | 472.7 | C-2 epimer of maslinic acid |

| Maslinic acid | Oleanane | 2α,3α-dihydroxy, C-28 COOH | C₃₀H₄₈O₄ | 472.7 | C-3 hydroxyl configuration differs |

| Ursolic acid | Ursane | 3β-hydroxy, C-28 COOH | C₃₀H₄₈O₃ | 456.7 | Ursane skeleton (Δ12 double bond) |

| Oleanolic acid | Oleanane | 3β-hydroxy, C-28 COOH | C₃₀H₄₈O₃ | 456.7 | Lacks hydroxyl groups at C-2 and C-3 |

| Betulinic acid | Lupane | 3β-hydroxy, C-28 COOH | C₃₀H₄₈O₃ | 456.7 | Lupane skeleton (Δ20(29) double bond) |

Key Structural Insights

- Epimerization : this compound’s C-2 hydroxyl group distinguishes it from maslinic acid, altering hydrogen bonding and solubility .

- Skeleton Variations : Unlike ursolic acid (ursane) or betulinic acid (lupane), this compound’s oleanane skeleton lacks the Δ12 or Δ20(29) double bonds, affecting rigidity and receptor interactions .

Pharmacokinetic and Bioactivity Comparisons

Key Findings

This contrasts with ursolic acid, which shows moderate absorption .

Anti-Inflammatory Activity: this compound (ID₅₀ = 0.3 mg/ear) is less potent than maslinic acid (ID₅₀ = 0.13 mg/ear) and comparable to oleanolic acid (ID₅₀ = 0.25 mg/ear) in TPA-induced edema models .

Cytotoxicity : this compound exhibits weak cytotoxicity (IC₅₀ >50 μM) against gastric (NUGC) and nasopharyngeal (HONE-1) cancer cells, unlike maslinic and ursolic acids, which show sub-20 μM activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.